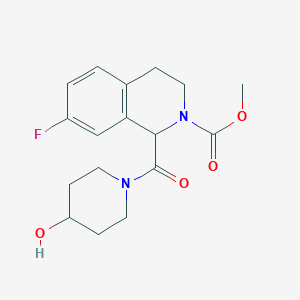
methyl 7-fluoro-1-(4-hydroxypiperidine-1-carbonyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 7-fluoro-1-(4-hydroxypiperidine-1-carbonyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a useful research compound. Its molecular formula is C17H21FN2O4 and its molecular weight is 336.363. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 7-fluoro-1-(4-hydroxypiperidine-1-carbonyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a complex organic compound with significant biological activity. This article delves into its synthesis, pharmacological properties, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes a dihydroisoquinoline core, a fluorine atom at the 7-position, and a piperidine derivative. The molecular formula is C18H20FN2O4, and its systematic name reflects its complex functional groups.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the dihydroisoquinoline backbone.
- Introduction of the fluorine substituent.
- Acylation with 4-hydroxypiperidine to yield the final product.
Pharmacological Properties
Research indicates that this compound exhibits various pharmacological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of isoquinoline structures often possess significant antibacterial properties. For example, compounds similar to methyl 7-fluoro-1-(4-hydroxypiperidine-1-carbonyl) have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .
- CNS Activity : The presence of the piperidine moiety suggests potential neuroactive properties. Isoquinolines are known to interact with neurotransmitter systems, potentially influencing mood and cognition .
The biological activity is believed to stem from its ability to modulate specific receptors or enzymes within biological pathways. For instance:
- Bruton’s Tyrosine Kinase (BTK) Inhibition : Compounds within this structural family have been identified as inhibitors of BTK, which plays a crucial role in B-cell signaling pathways. This inhibition can be beneficial in treating certain hematological malignancies .
Case Studies
Several studies highlight the efficacy of this compound in various applications:
- Antibacterial Efficacy : A study evaluated the antibacterial activity of related isoquinoline derivatives against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics, suggesting potent activity .
- Neuropharmacological Effects : In animal models, compounds with similar structures exhibited anxiolytic and antidepressant effects when administered at specific dosages. Behavioral tests indicated improvements in anxiety-like behaviors compared to control groups .
Table 1: Summary of Biological Activities
Table 2: Synthesis Pathway Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Step 1 | Cyclization | Isoquinoline precursors |
| Step 2 | Fluorination | Fluorinating agents |
| Step 3 | Acylation | 4-Hydroxypiperidine derivatives |
Properties
IUPAC Name |
methyl 7-fluoro-1-(4-hydroxypiperidine-1-carbonyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2O4/c1-24-17(23)20-9-4-11-2-3-12(18)10-14(11)15(20)16(22)19-7-5-13(21)6-8-19/h2-3,10,13,15,21H,4-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMJLUXCZNGVECL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1C(=O)N3CCC(CC3)O)C=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














